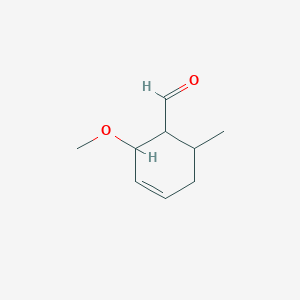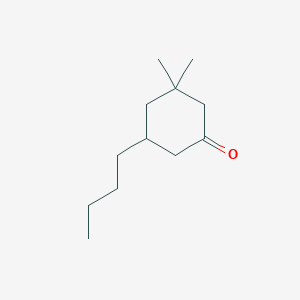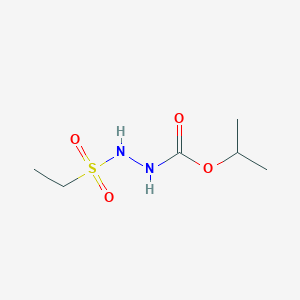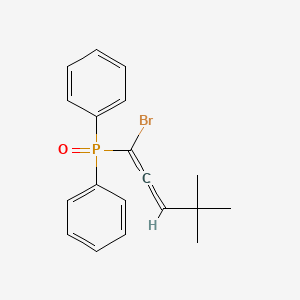![molecular formula C17H11BrN2O B14608391 5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole CAS No. 58972-27-3](/img/structure/B14608391.png)
5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole typically involves the cyclization of appropriate precursors. One common method involves the use of brominated intermediates and phenyl-substituted pyrazoles. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran (THF) and catalysts such as guanidine hydrochloride .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as bromine (Br2) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are a subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazole: Lacks the bromine and furan ring, making it less reactive in certain substitution reactions.
5-Bromo-1,3-diphenyl-1H-pyrazole:
Uniqueness
5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole is unique due to the presence of both the bromine atom and the furan ring. This combination enhances its reactivity and potential for forming complex structures, making it valuable in various research and industrial applications .
Properties
CAS No. |
58972-27-3 |
|---|---|
Molecular Formula |
C17H11BrN2O |
Molecular Weight |
339.2 g/mol |
IUPAC Name |
5-bromo-1,3-diphenylfuro[3,2-c]pyrazole |
InChI |
InChI=1S/C17H11BrN2O/c18-15-11-14-17(21-15)16(12-7-3-1-4-8-12)19-20(14)13-9-5-2-6-10-13/h1-11H |
InChI Key |
ZYMGXGJMVZOZCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2OC(=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate](/img/structure/B14608336.png)
![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)

![1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14608355.png)






![1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine](/img/structure/B14608393.png)

